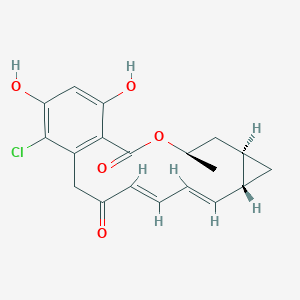
Cycloproparadicicol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cycloproparadicicol, also known as this compound, is a useful research compound. Its molecular formula is C19H19ClO5 and its molecular weight is 362.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
In Vitro Studies
Cycloproparadicicol has demonstrated notable anticancer properties through various in vitro studies:
- Breast Cancer : It exhibited significant inhibitory activity against MCF-7 breast cancer cells with an IC50 value of 49 nM .
- Leukemia : The compound also showed comparable activity against leukemia cell lines, such as Kasumi-1, with an IC50 value of 650 nM .
These findings suggest that this compound may be effective in targeting multiple types of cancer cells through its mechanism as an Hsp90 inhibitor.
In Vivo Studies
Preliminary in vivo studies have further supported the potential of this compound as an anticancer agent:
- In a study involving mice implanted with human colon carcinoma (HCT-116), this compound (75 mg/kg) achieved a tumor growth suppression rate of 68% after seven days of treatment .
These results indicate that this compound not only has promising in vitro efficacy but also shows potential for therapeutic application in vivo.
Challenges and Considerations
Despite its promising activity, the synthesis of this compound presents challenges. The initial synthetic route involves several low-yielding steps that limit its availability for extensive preclinical studies. Researchers have noted that modifications to improve yield and scalability are essential for advancing this compound into clinical trials .
Moreover, while this compound shows significant potency against cancer cell lines, further studies are necessary to evaluate its safety profile and therapeutic window in clinical settings.
Comparative Efficacy Table
| Compound | Target Cancer Type | IC50 Value (nM) | In Vivo Efficacy |
|---|---|---|---|
| This compound | MCF-7 Breast Cancer | 49 | 68% tumor growth suppression at 75 mg/kg |
| Triazole-Cycloproparadicicol | Kasumi-1 Leukemia | 650 | Not yet evaluated |
Propiedades
Fórmula molecular |
C19H19ClO5 |
|---|---|
Peso molecular |
362.8 g/mol |
Nombre IUPAC |
(4R,6R,8S,9Z,11E)-16-chloro-17,19-dihydroxy-4-methyl-3-oxatricyclo[13.4.0.06,8]nonadeca-1(15),9,11,16,18-pentaene-2,13-dione |
InChI |
InChI=1S/C19H19ClO5/c1-10-6-12-7-11(12)4-2-3-5-13(21)8-14-17(19(24)25-10)15(22)9-16(23)18(14)20/h2-5,9-12,22-23H,6-8H2,1H3/b4-2-,5-3+/t10-,11+,12+/m1/s1 |
Clave InChI |
YXWAGDSTADMCGH-NEHQNTPFSA-N |
SMILES isomérico |
C[C@@H]1C[C@H]2C[C@@H]2/C=C\C=C\C(=O)CC3=C(C(=CC(=C3Cl)O)O)C(=O)O1 |
SMILES canónico |
CC1CC2CC2C=CC=CC(=O)CC3=C(C(=CC(=C3Cl)O)O)C(=O)O1 |
Sinónimos |
cycloproparadicicol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















